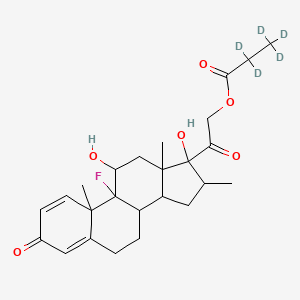

Betamethasone-21-propionate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₂₅H₂₈D₅FO₆ |

|---|---|

Molecular Weight |

453.56 |

Synonyms |

(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; |

Origin of Product |

United States |

Foundational & Exploratory

Betamethasone-21-propionate-d5 CAS number and chemical structure

An In-Depth Technical Guide to Betamethasone-21-propionate-d5

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's core attributes, its critical role in modern analytical chemistry, and practical methodologies for its application.

Introduction: Beyond the Analyte

Betamethasone-21-propionate is a corticosteroid and a known impurity and degradation product of Betamethasone Dipropionate.[1][2] While the parent compound is of significant interest, the deuterated isotopologue, this compound, occupies a crucial niche in quantitative analysis. Its primary utility lies in its function as an exceptionally reliable internal standard for bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[3]

The incorporation of five deuterium atoms into the propionate moiety creates a molecule that is chemically almost identical to its non-labeled counterpart but is 5 Daltons heavier. This mass shift is the key to its function, allowing it to be distinguished by a mass spectrometer while behaving virtually identically during sample extraction, chromatography, and ionization.[4] This guide will elucidate the properties, synthesis rationale, and application of this indispensable analytical tool.

Core Chemical and Physical Properties

A precise understanding of a reference standard's fundamental properties is paramount for its effective use. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate-d5 | [1][5] |

| CAS Number | Not Available (NA) | [6] |

| Unlabeled CAS No. | 75883-07-7 | [6][7] |

| Molecular Formula | C₂₅H₂₈D₅FO₆ | [6][7] |

| Molecular Weight | 453.56 g/mol | [6][7] |

| Unlabeled Mol. Wt. | 448.52 g/mol | [1] |

| Category | Stable Isotope Labeled Compound, Glucocorticoid | [6][7] |

Chemical Structure

The structure of Betamethasone-21-propionate consists of the core betamethasone steroid skeleton with a propionate group esterified at the C21 position. In the d5 isotopologue, the five hydrogen atoms on the propionyl group's ethyl chain are replaced by deuterium.

Canonical SMILES (for unlabeled compound): CCC(=O)OCC(=O)C1(C(C[C@@H]2C1(CC=CC43C)F)O)C)C)O[1]

InChI Key (for unlabeled compound): ALINSFFSOAHJII-XGQKBEPLSA-N[5]

The Principle of Stable Isotope Dilution

Expertise & Experience: The superiority of a stable isotope-labeled (SIL) internal standard (IS) over a structurally analogous but chemically different IS cannot be overstated. In quantitative mass spectrometry, the goal is to account for and normalize any analyte loss during sample processing and fluctuations in instrument response. A SIL IS is the ideal tool for this purpose. Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement effects from the sample matrix.[3][4] This co-behavior ensures that the ratio of the analyte signal to the IS signal remains constant, providing highly accurate and precise quantification.

The following diagram illustrates the fundamental workflow of using a SIL internal standard in a quantitative bioanalytical assay.

Caption: Fundamental workflow using a stable isotope-labeled internal standard.

Synthesis and Characterization Rationale

While specific synthesis routes for commercial standards are proprietary, a logical approach for preparing this compound involves the selective acylation of betamethasone. The synthesis of the parent compound, betamethasone dipropionate, proceeds through steps including cyclization, selective hydrolysis, and 21-acylation.[8][9] A similar final step can be envisioned for the deuterated mono-propionate, utilizing a deuterated acylating agent like propionic-d5 anhydride or propionyl-d5 chloride to introduce the labeled ester at the C21 hydroxyl group of betamethasone.

Structural Confirmation: Post-synthesis, the identity and purity of the compound must be rigorously confirmed.

-

Mass Spectrometry (MS): ESI-MS in positive ion mode would confirm the molecular weight. The protonated molecular ion [M+H]⁺ is expected at m/z 454.5. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of hydrogen fluoride (HF) and water, which are common for corticosteroids.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of signals corresponding to the propionate ethyl group, while ²H (Deuterium) NMR would show signals in that region. ¹³C NMR would confirm the integrity of the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) from ketones and esters, and carbon-fluorine (C-F) functional groups.[11]

Application in a Validated Bioanalytical Method

This compound is essential for developing robust methods to quantify betamethasone-21-propionate in complex biological matrices, a common requirement in pharmacokinetic or metabolism studies.

Example Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol is a representative methodology for the quantitative determination of betamethasone-21-propionate.

1. Preparation of Standards and Internal Standard:

-

Prepare a primary stock solution of Betamethasone-21-propionate and this compound in methanol.

-

Create a series of calibration standards by spiking blank human plasma with the analyte stock solution.

-

Prepare a working internal standard (IS) solution (e.g., 50 ng/mL in methanol).

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile).

3. LC-MS/MS Analysis:

The following diagram outlines the key steps of the analytical workflow.

Caption: Detailed workflow for the bioanalysis of Betamethasone-21-propionate.

Instrumental Conditions (Example):

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte (B-21-P): Q1: 449.2 -> Q3: 429.2 IS (B-21-P-d5): Q1: 454.2 -> Q3: 434.2 |

Note: MRM transitions are predictive based on the molecular weight and common fragmentation patterns (initial loss of HF).[10] These must be optimized empirically.

4. Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a high-fidelity analytical tool indispensable for the accurate quantification of its unlabeled analogue in complex matrices. Its design as a stable isotope-labeled internal standard leverages fundamental principles of mass spectrometry to correct for experimental variability, thereby ensuring the integrity and reliability of bioanalytical data. The methodologies described in this guide provide a framework for its effective implementation in research and regulated drug development environments.

References

- Bredehöft, M., Thevis, M., & Schänzer, W. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC.

-

PubChem. (n.d.). Betamethasone 21-propionate. National Center for Biotechnology Information. Available from: [Link]

-

Vegesna, S., et al. (2024). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. African Journal of Biomedical Research, 27(4S). Available from: [Link]

-

Pharmaffiliates. (n.d.). Betamethasone 21-Propionate-d5. Available from: [Link]

- Google Patents. (n.d.). CN112358522A - Method for refining betamethasone dipropionate and betamethasone dipropionate.

-

Zhang, Y., Jin, W., & Wang, W. (2011). Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy, 28(7), 648-650. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Betamethasone Dipropionate. Available from: [Link]

-

Risteska, H., et al. (2022). Determination of Betamethasone residues on manufacturing equipment surfaces and PDE calculation in cleaning validation processes. Macedonian Pharmaceutical Bulletin, 68(1), 51-59. Available from: [Link]

Sources

- 1. Betamethasone 21-Propionate | LGC Standards [lgcstandards.com]

- 2. CN112358522A - Method for refining betamethasone dipropionate and betamethasone dipropionate - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Betamethasone 21-propionate | C25H33FO6 | CID 9981101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Betamethasone 21-Propionate-d5 | LGC Standards [lgcstandards.com]

- 8. Synthesis of Betamethasone Dipropionate [chinjmap.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Molecular Weight and Bioanalytical Dynamics of Deuterated Betamethasone 21-Propionate (d5): A Technical Whitepaper

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, quantifying highly potent topical corticosteroids like Betamethasone 21-propionate requires extreme analytical sensitivity. Because systemic concentrations of topically applied steroids often hover in the low picogram-per-milliliter (pg/mL) range, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

However, achieving high-fidelity quantification at trace levels is impossible without an optimal Stable Isotope-Labeled Internal Standard (SIL-IS). As a Senior Application Scientist, I consistently advocate for the use of Betamethasone 21-propionate-d5 . This whitepaper details the physicochemical properties, the exact molecular weight dynamics, and the mechanistic causality behind using the d5-deuterated variant to ensure absolute trustworthiness in bioanalytical workflows.

Physicochemical Profiling & Isotopic Shift

To understand the analytical advantage of the d5 variant, we must first look at the exact molecular weight shift. Unlabeled Betamethasone 21-propionate (CAS 75883-07-7) consists of a fluorinated steroid backbone esterified at the C-21 position with propionic acid[1].

By synthesizing the drug using propionyl-d5 chloride, five deuterium atoms are incorporated into the aliphatic tail of the propionate group. This yields a precise mass shift of +5.035 Da[2].

Table 1: Physicochemical Comparison

| Parameter | Unlabeled Betamethasone 21-Propionate | Deuterated Betamethasone 21-Propionate-d5 |

| Molecular Formula | C₂₅H₃₃FO₆ | C₂₅H₂₈D₅FO₆ |

| Molecular Weight | 448.52 g/mol | 453.555 g/mol |

| Exact Mass | 448.2261 Da | 453.2575 Da |

| Isotopic Shift | N/A | +5.0314 Da |

| Labeling Position | N/A | C-21 Propionate tail (-COCD₂CD₃) |

Data supported by certified reference material specifications[2],[1],[3].

Mechanistic Rationale for d5-Labeling

The selection of a +5 Da mass shift is not arbitrary; it is rooted in mass spectrometric physics and chemical stability.

1. Eradicating Isotopic Cross-Talk: Natural carbon contains approximately 1.1% ¹³C. For a molecule with 25 carbon atoms like Betamethasone 21-propionate, the natural M+1, M+2, and M+3 isotopic peaks are highly prominent. If a +2 Da or +3 Da internal standard is used, high concentrations of the unlabeled drug will bleed into the internal standard's MRM (Multiple Reaction Monitoring) channel, falsely elevating the IS signal and destroying calibration curve linearity. The +5 Da shift of the d5-variant completely isolates the IS signal from the unlabeled drug's isotopic envelope.

2. Resistance to H/D Exchange: Deuterium atoms placed on hydroxyl groups (-OD) or amines (-ND) are highly labile and will rapidly exchange with hydrogen in aqueous plasma or mobile phases. By placing the deuterium atoms on the carbon backbone of the propionate ethyl group (-CD₂CD₃), the isotopes are covalently locked. They will not undergo Hydrogen/Deuterium (H/D) exchange, ensuring the molecular weight remains strictly at 453.555 g/mol throughout the extraction and ionization process.

Synthesis and isotopic labeling logic for Betamethasone 21-propionate-d5.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To leverage the precise molecular weight of the d5-IS, the extraction and detection protocol must be meticulously designed to prevent ester hydrolysis while maximizing recovery.

The Causality of Extraction Choice

We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) rather than Solid Phase Extraction (SPE). Why? SPE often requires aggressive elution solvents (like pure methanol) and prolonged evaporation steps under nitrogen. Betamethasone 21-propionate is highly susceptible to transesterification or hydrolysis back to betamethasone base under these conditions. MTBE provides rapid, gentle extraction of the lipophilic steroid while leaving polar phospholipids—the primary culprits of MS ion suppression—trapped in the aqueous layer.

Protocol Steps

-

Sample Aliquoting & Spiking: Aliquot 200 µL of human plasma into a 2 mL 96-well plate. Spike with 10 µL of Betamethasone 21-propionate-d5 working solution (50 ng/mL in 50% Acetonitrile). Vortex for 30 seconds.

-

Liquid-Liquid Extraction: Add 1.0 mL of MTBE to each well. Seal and shake mechanically for 10 minutes at 1000 RPM.

-

Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C to cleanly separate the organic and aqueous layers.

-

Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation). Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

-

LC-MS/MS Analysis: Inject 10 µL onto a sub-2 µm C18 column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Table 2: MRM Detection Parameters (ESI Positive Mode)

| Analyte | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (CE) | Dwell Time |

| Betamethasone 21-Propionate | m/z 449.2 | m/z 355.2 | 18 eV | 50 ms |

| Betamethasone 21-Propionate-d5 | m/z 454.2 | m/z 355.2 | 18 eV | 50 ms |

Protocol Self-Validation System

To ensure the trustworthiness of this protocol, a Matrix Factor (MF) QC is embedded into every run. Blank matrix is extracted and post-spiked with the unlabeled drug and d5-IS. The ratio of the peak areas (post-extracted vs. neat solution) must yield an IS-normalized MF between 0.85 and 1.15. Because the d5-IS shares the exact same retention time and ionization efficiency as the unlabeled drug, this self-validates that any ion suppression occurring in the ESI source is proportionally experienced by both molecules, perfectly canceling out the quantitative error.

LC-MS/MS bioanalytical workflow utilizing the d5-internal standard.

References

- Source: lgcstandards.

- Source: lgcstandards.

- Source: pharmaffiliates.

Sources

A Comprehensive Technical Guide to Betamethasone 17-Propionate and 21-Propionate Esters: A Positional Isomerism Perspective

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune conditions. Its therapeutic efficacy is often modulated through esterification, a process that significantly alters its physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of two key positional isomers: Betamethasone 17-propionate and Betamethasone 21-propionate. While structurally similar, the seemingly minor shift of the propionate ester from the C17 to the C21 position of the steroid backbone imparts distinct characteristics that have profound implications for drug design, formulation, and clinical performance. This document will dissect the nuances of their synthesis, compare their physicochemical attributes, delve into their pharmacodynamic and pharmacokinetic profiles, and outline the experimental methodologies crucial for their differential characterization.

Introduction: The Significance of Esterification in Glucocorticoid Therapy

Glucocorticoids exert their anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR)[1]. The parent molecule, betamethasone, is highly active but its clinical utility can be enhanced by creating ester prodrugs. Esterification at the hydroxyl groups, primarily at the C17 and C21 positions, can modify key parameters such as lipophilicity, which in turn influences skin penetration, receptor binding affinity, and duration of action. The choice of ester and its position is a critical determinant of a corticosteroid's potency and therapeutic index. This guide focuses on the propionate esters at the C17 and C21 positions, highlighting how this positional isomerism dictates their behavior from the molecular to the clinical level.

Chemical and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between Betamethasone 17-propionate and 21-propionate lies in the location of the propionyl group. This seemingly subtle structural alteration leads to distinct physicochemical properties.

Chemical Structure

Diagram: Chemical Structures of Betamethasone Propionate Isomers

Caption: Chemical structures of Betamethasone 17-propionate and 21-propionate.

Physicochemical Data

A comparison of the key physicochemical properties of the two isomers is presented in the table below.

| Property | Betamethasone 17-propionate | Betamethasone 21-propionate | Reference |

| Molecular Formula | C25H33FO6 | C25H33FO6 | , |

| Molecular Weight | 448.5 g/mol | 448.5 g/mol | [2] |

| XLogP3 | 3.1 | 3.1 | [2] |

While the molecular formula, weight, and calculated lipophilicity (XLogP3) are identical, the spatial arrangement of the ester group influences intermolecular interactions, which can affect properties like melting point, solubility, and crystal packing. Betamethasone 21-propionate is often noted as an impurity in the synthesis of betamethasone dipropionate[3].

Synthesis and Differentiation

The synthesis of these positional isomers requires careful control of reaction conditions to achieve regioselectivity.

Synthetic Pathways

The traditional synthesis of betamethasone dipropionate involves a cyclization reaction between betamethasone and triethyl orthopropionate, followed by selective hydrolysis at the 21-position to yield betamethasone 17-propionate. Subsequent propionylation at the 21-hydroxyl group gives the dipropionate[4].

A mixture of betamethasone 17-propionate and 21-propionate can be prepared by the partial alkaline hydrolysis of betamethasone-17,21-dipropionate. The separation and purification of these isomers can be achieved using chromatographic techniques.

Diagram: Generalized Synthetic and Differentiation Workflow

Caption: Workflow for synthesis and differentiation of the mono-propionate isomers.

Analytical Differentiation

Due to their identical molecular weights, mass spectrometry is a powerful tool for differentiating between the 17- and 21-propionate esters. They exhibit distinct fragmentation patterns in electrospray ionization (ESI) mass spectrometry. Both isomers show an initial loss of hydrogen fluoride. However, the subsequent elimination of water is a prominent fragmentation pathway for the 21-ester, while it is significantly less pronounced for the 17-ester, allowing for their unambiguous identification[5].

Pharmacodynamics: The Impact of Ester Position on Receptor Interaction

The primary mechanism of action for glucocorticoids is through their interaction with the glucocorticoid receptor (GR). The affinity of a corticosteroid for the GR is a key determinant of its potency.

Glucocorticoid Receptor Binding Affinity

In Vitro Anti-Inflammatory Potency

The higher receptor binding affinity of the 17-propionate ester is expected to translate to greater in vitro anti-inflammatory potency. This can be assessed by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in cell-based assays.

Diagram: Glucocorticoid Receptor Signaling Pathway

Caption: Simplified glucocorticoid receptor signaling pathway.

Pharmacokinetics: How Ester Position Influences ADME

The pharmacokinetic profile of a topically applied corticosteroid is critical to its efficacy and safety. The absorption, distribution, metabolism, and excretion (ADME) are significantly influenced by the position of the ester.

Absorption and Lipophilicity

As indicated by their identical calculated XLogP3 values, the lipophilicity of the two isomers is expected to be very similar. However, subtle differences in their interaction with the stratum corneum could lead to variations in percutaneous absorption.

Metabolism

Betamethasone 17-propionate is a known active metabolite of betamethasone dipropionate[7]. Following intramuscular injection of a combination of betamethasone phosphate and betamethasone dipropionate, betamethasone 17-propionate exhibits a much longer half-life (80.8 ± 22.7 h) compared to the parent betamethasone (9.6 ± 3.6 h), indicating sustained release and action[7].

Pharmacokinetic data for betamethasone 21-propionate is scarce. In one study involving camels, betamethasone 21-propionate could not be quantified in the plasma after administration of a betamethasone formulation, whereas the 17-propionate was detected at low concentrations[8]. This suggests that the 21-propionate may be more rapidly metabolized or less readily formed in vivo.

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for Betamethasone 17-propionate. Data for Betamethasone 21-propionate is not available for a direct comparison.

| Parameter | Betamethasone 17-propionate | Reference |

| Route of Administration | Intramuscular (as metabolite of BDP) | [7] |

| Time to Maximum Concentration (tmax) | 15.0 ± 9.0 h | [7] |

| Maximum Concentration (Cmax) | 0.6 ± 0.2 ng/mL | [7] |

| Half-life (t1/2) | 80.8 ± 22.7 h | [7] |

Clinical Implications and Considerations

The differences in receptor binding affinity and pharmacokinetic profiles between the 17- and 21-propionate esters have significant clinical implications. The higher presumed potency and longer half-life of Betamethasone 17-propionate make it a more desirable candidate for therapeutic applications requiring sustained anti-inflammatory activity.

Due to the lack of direct comparative clinical trials, it is difficult to definitively state the relative efficacy and safety of the two isomers. However, based on the available preclinical data and general corticosteroid pharmacology, it can be inferred that Betamethasone 17-propionate would be a more potent and longer-acting anti-inflammatory agent than Betamethasone 21-propionate.

Experimental Protocols for Comparative Analysis

For researchers aiming to directly compare these two isomers, the following experimental protocols provide a framework for a comprehensive evaluation.

Competitive Glucocorticoid Receptor Binding Assay

This assay determines the relative affinity of the test compounds for the GR by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and calculate the Ki for Betamethasone 17-propionate and 21-propionate for the glucocorticoid receptor.

Materials:

-

[3H]-dexamethasone (radioligand)

-

Unlabeled dexamethasone (reference compound)

-

Betamethasone 17-propionate and 21-propionate

-

Cytosolic extract containing GR (from a suitable cell line or tissue)

-

Assay buffer

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a cytosolic fraction containing the GR by homogenization and ultracentrifugation of the chosen cell or tissue source[9].

-

In a series of tubes, incubate a fixed concentration of the cytosolic extract with a fixed concentration of [3H]-dexamethasone[9].

-

To these tubes, add increasing concentrations of unlabeled dexamethasone, Betamethasone 17-propionate, or Betamethasone 21-propionate[9].

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone)[9].

-

Incubate the mixture at 4°C to reach equilibrium.

-

Separate bound from free radioligand by adding dextran-coated charcoal and centrifuging[9].

-

Measure the radioactivity in the supernatant using a liquid scintillation counter[9].

-

Plot the data and determine the IC50 values. Calculate the Ki using the Cheng-Prusoff equation[9].

In Vitro Anti-Inflammatory Assay (Cytokine Inhibition)

This assay measures the ability of the compounds to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

Objective: To compare the potency of Betamethasone 17-propionate and 21-propionate in inhibiting LPS-induced TNF-α production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Betamethasone 17-propionate and 21-propionate

-

MTT assay kit for cytotoxicity

-

TNF-α ELISA kit

Procedure:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Determine the non-cytotoxic concentrations of the test compounds using an MTT assay.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-cytotoxic concentrations of Betamethasone 17-propionate or 21-propionate for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.

-

Include vehicle control and LPS-only control wells.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production for each compound concentration and determine the IC50 values.

Diagram: Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion

The positional isomerism of the propionate ester on the betamethasone backbone has a profound impact on the molecule's biological properties. While sharing the same chemical formula and molecular weight, Betamethasone 17-propionate and 21-propionate are distinct chemical entities. The available evidence and established structure-activity relationships strongly suggest that Betamethasone 17-propionate is the more potent of the two isomers, with a higher affinity for the glucocorticoid receptor and a more favorable pharmacokinetic profile for sustained therapeutic action. Betamethasone 21-propionate, often considered an impurity, is likely less active and may be more rapidly metabolized. For drug development professionals, this underscores the critical importance of regioselectivity in the synthesis and purification of corticosteroid esters to ensure optimal efficacy and safety of the final drug product. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and liabilities of each isomer.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9981101, Betamethasone 21-propionate. Retrieved from [Link]

- Ponec, M., Kempenaar, J. A., van der Meulen, J., & de Kloet, E. R. (1990). Glucocorticoids: binding affinity and lipophilicity. Journal of steroid biochemistry, 37(4), 543–548.

- Voigtländer, V. (1977). A Clinical Comparison of Betamethasone 17,21-Dipropionate and Clobetasol Propionate Creams in Dermatology.

- Zhang, Y., Jin, W., & Wang, W. (2011). Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy, 28(7), 648-650.

-

BioPharma Services Inc. (2024, October 25). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. Retrieved from [Link]

- Schänzer, W., Geyer, H., & Donike, M. (2000). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. In Recent advances in doping analysis (8).

- Voigtländer, V. (1977). A clinical comparison of betamethasone 17,21-dipropionate and clobetasol propionate creams in dermatology.

-

CORE. (n.d.). Topical Pharmacokinetics for a Rational and Effective Topical Drug Development Process. Retrieved from [Link]

- Franz, T. J., & Lehman, P. A. (1995). Topical 0.050% betamethasone dipropionate. Pharmacokinetic and pharmacodynamic dose-response studies in humans.

- Wasfi, I. A., Saeed, A. F., Alyafei, A. M., Al-Ali, W. A., Al-Thani, A. A., & Al-Masri, K. M. (2018). The pharmacokinetics and pharmacodynamics of betamethasone (phosphate and dipropionate) in camels. Journal of veterinary pharmacology and therapeutics, 41(4), 555–561.

- Voigtländer, V. (1977). A Clinical Comparison of Betamethasone 17,21-Dipropionate and Clobetasol Propionate Creams in Dermatology.

- Eriksen, K. (1979). Comparison of clobetasol propionate and betamethasone-17,21-dipropionate with reference to adrenal suppression.

-

Expert Synthesis Solutions. (n.d.). Betamethasone-21-Acetate-17-Propionate. Retrieved from [Link]

- Chongqing Huabangshengkai Pharmaceutical Co., Ltd. (2021).

-

INDIGO Biosciences. (n.d.). Mouse Glucocorticoid Receptor. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor. Retrieved from [Link]

- He, C., Fan, H., Tan, J., Zou, J., Zhu, Y., Yang, K., & Hu, Q. (2011). Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate. Arzneimittel-Forschung, 61(7), 417–420.

-

PharmaCompass. (n.d.). Betamethasone. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding pose of (a) betamethasone dipropionate (1), its biotransformed... Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023, September 13). Overview and Changes to the Guidance for Industry: Topical Dermatologic Corticosteroids – In Vivo Bioequivalence. Retrieved from [Link]

- Pelaia, G., Vatrella, A., Cuda, G., Maselli, R., & Marsico, S. A. (2003). Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids.

-

Dove Medical Press. (n.d.). Development and validation of an immunohistochemistry assay to assess glucocorticoid receptor expression for clinical trials. Retrieved from [Link]

-

ScienceOpen. (2022, June 14). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. Retrieved from [Link]

-

Cochrane Library. (n.d.). Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate. Retrieved from [Link]

-

ResearchGate. (2025, October 18). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

-

ResearchGate. (2024, February 29). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]

- Flower, R. J. (1978). Anti-inflammatory action of corticosteroids. Agents and actions, 8(1-2), 1–4.

- van der Meij, J., van der Werf, N., Touw, D. J., & Zutt, M. (2021). Rationale and design of the CORE (COrticosteroids REvised) study: protocol. BMJ open, 11(3), e045657.

Sources

- 1. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 2. Betamethasone 21-propionate | C25H33FO6 | CID 9981101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betamethasone 21-Propionate | CymitQuimica [cymitquimica.com]

- 4. CN112851734B - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. camelsandcamelids.com [camelsandcamelids.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Betamethasone-21-propionate-d5: Isotopic Purity, Enrichment Levels, and Bioanalytical Integration

Executive Summary

Betamethasone-21-propionate is a potent synthetic glucocorticoid monitored rigorously in pharmacokinetics, doping control, and environmental wastewater analysis. The accurate quantification of this compound in complex biological matrices relies heavily on stable isotope-labeled (SIL) internal standards. Betamethasone-21-propionate-d5 (B21P-d5) serves as the analytical gold standard. This technical guide explores the mechanistic rationale behind its d5 isotopic enrichment, the critical importance of isotopic purity, and the implementation of self-validating LC-MS/MS protocols to prevent assay failure via ester hydrolysis.

The Mechanistic Rationale for d5 Isotopic Enrichment

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are utilized to correct for matrix effects (ion suppression/enhancement) and variations in extraction recovery 1. The selection of a 5-deuterium (d5) enrichment on the propionate moiety is not arbitrary; it is driven by the physical limits of mass spectrometry.

Causality of the +5 Da Mass Shift: The natural isotopic envelope of unlabeled betamethasone-21-propionate (C₂₅H₃₃FO₆, monoisotopic mass ~448.2 Da) contains significant M+1 (¹³C) and M+2 (¹⁸O, ¹³C₂) isotopic contributions 2. If a d2 or d3 label were utilized, the heavy isotopes of a high-concentration unlabeled analyte would "bleed" into the internal standard's mass channel, causing cross-talk and a non-linear calibration curve. A d5 label shifts the precursor ion to m/z 454 (in positive ESI,[M+H]⁺ = 454.2), providing a robust >4 Da separation that completely bypasses the natural isotopic envelope of the unlabeled drug.

Isotopic Purity and Assay Integrity

Isotopic purity refers to the mole fraction of the target molecule that possesses the exact d5 mass, relative to partially labeled species (d0, d1, d2, d3, d4). High-quality commercial standards demand >99% isotopic purity. The presence of d0 (unlabeled) impurities in the IS directly contributes to the analyte signal, artificially inflating the calculated concentration of the sample (a false positive).

Table 1: Impact of Isotopic Impurities on LC-MS/MS Quantification

| Isotope Species | Mass Shift | Typical Spec Limit | Analytical Impact & Causality |

| d0 | +0 Da | < 0.1% | Critical: Direct interference with the unlabeled analyte. Causes false positives and elevated baseline noise. |

| d1 - d4 | +1 to +4 Da | < 0.9% | Moderate: Potential cross-talk with M+1 to M+4 isotopes of the analyte, skewing high-end calibration linearity. |

| d5 | +5 Da | > 99.0% | Ideal: Complete mass separation. Acts as a perfect surrogate for extraction and ionization efficiency. |

Experimental Workflow and Self-Validating Protocols

To ensure trustworthiness, any bioanalytical method using B21P-d5 must be a self-validating system. This means the protocol inherently controls for physical losses and chemical degradation during sample preparation.

Step-by-Step Methodology: Plasma Extraction and LC-MS/MS Analysis

-

Sample Aliquoting & Spiking : Aliquot 200 µL of human plasma. Spike with 10 µL of B21P-d5 working solution (100 ng/mL in methanol).

-

Causality: Spiking the SIL-IS directly into the raw matrix before any extraction ensures the IS undergoes the exact same protein-binding disruptions and partition coefficients as the endogenous analyte.

-

-

Equilibration : Vortex for 30 seconds and incubate at 4°C for 10 minutes.

-

Liquid-Liquid Extraction (LLE) : Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 4000 × g for 10 minutes to separate the organic and aqueous layers.

-

Evaporation and Reconstitution : Transfer the upper organic layer to a clean tube, evaporate under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis : Inject 5 µL onto a C18 column. Electrospray ionization (ESI) fragmentation pathways for 21-esters specifically show a loss of hydrogen fluoride (-20u) followed by water elimination 3.

Fig 1: LC-MS/MS workflow utilizing B21P-d5 as an internal standard for corticosteroid quantification.

Stability Challenges: Hydrolysis of the Propionate Ester

A critical vulnerability of B21P-d5 is the hydrolytic lability of the C21 ester bond. Environmental and wastewater studies have demonstrated that esterified internal standards, including betamethasone propionate-d5, can rapidly hydrolyze during aggressive sample treatments 4.

Causality of Hydrolysis: The ester bond at the 21-position is highly susceptible to nucleophilic attack in alkaline conditions or via enzymatic cleavage in raw biological matrices. If B21P-d5 hydrolyzes, it loses the d5-propionic acid tag, reverting to unlabeled betamethasone. This leads to massive contamination of the sample with non-labeled steroids, artificially inflating the betamethasone quantification and completely invalidating the assay.

Fig 2: Hydrolysis of B21P-d5 leading to loss of the deuterium tag and potential assay interference.

Self-Validating Control Protocol: To prevent reporting false data due to hydrolysis, the MS/MS method must include a "Hydrolysis Check" transition. Analysts must monitor the MRM transition for unlabeled betamethasone (m/z 393.2 → 373.2) in a blank matrix spiked only with B21P-d5. If a signal appears in the betamethasone channel of the IS-only blank, it proves the sample preparation conditions are too harsh and are actively cleaving the internal standard.

Table 2: Diagnostic MRM Transitions for Self-Validating Assays

| Target Compound | Precursor Ion (m/z) | Product Ion (m/z) | Diagnostic Purpose |

| Betamethasone-21-propionate | 449.2 | 411.2 | Primary Analyte Quantification |

| This compound | 454.2 | 416.2 | Internal Standard Tracking |

| Betamethasone (Unlabeled) | 393.2 | 373.2 | Hydrolysis Control / Degradation Check |

References

-

Bredehöft, M., Thevis, M., Schänzer, W. "Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC", German Sport University Cologne (DSHS). Available at:[Link]

-

"Method development for analysis of pharmaceuticals in environmental samples", Umweltbundesamt (German Environment Agency). Available at:[Link]

-

Teixeira, L.S., et al. "An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies", ResearchGate. Available at:[Link]

Sources

Advanced Analytical Paradigms: Tracing Betamethasone Metabolism via Stable Isotope Labeling and LC-HRMS

Executive Summary

Betamethasone (BET) is a highly potent synthetic glucocorticoid utilized extensively in clinical therapies and strictly monitored in human and equine sports due to its performance-enhancing properties. Identifying its complex metabolic cascade is a formidable analytical challenge due to low physiological concentrations and severe endogenous matrix interference. This technical guide details the mechanistic application of Stable Isotope Labeling (SIL) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to unambiguously identify BET metabolites .

The Causality of Stable Isotope Labeling in Metabolite Identification

In standard untargeted metabolomics, identifying xenobiotic metabolites is hindered by endogenous background noise. Stable isotope labeling (e.g., using

The Self-Validating Mechanism: When biological systems are dosed with a precise 1:1 molar ratio of unlabeled to labeled BET, every true downstream metabolite inherits this isotopic signature, appearing as a distinct doublet in the mass spectrum .

-

Causality of Experimental Choice: The identical physicochemical properties of the labeled and unlabeled species ensure they co-elute chromatographically and share identical ionization efficiencies. If a detected peak lacks this exact 1:1 doublet signature at the expected mass shift, it is definitively categorized as endogenous noise rather than a xenobiotic metabolite. This renders the protocol entirely self-validating, eliminating false positives .

Metabolic Pathways of Betamethasone

Betamethasone undergoes extensive Phase I and Phase II biotransformations. Research indicates that BET yields over 24 distinct metabolites in human urine . Phase II metabolism predominantly involves conjugation with glucuronic acid or sulfate, which must be addressed during sample preparation.

Fig 1. Primary metabolic pathways of betamethasone in human models.

Experimental Protocol: A Self-Validating Workflow

To achieve high-confidence annotation of BET metabolites, the following step-by-step methodology integrates SIL with LC-HRMS/MS.

Step 1: In Vivo / In Vitro Dosing and Sample Collection

Administer a 1:1 mixture of Betamethasone and Betamethasone-d5 (or a

-

Rationale: The 1:1 ratio establishes the artificial isotopic doublet required for downstream bioinformatic filtering .

Step 2: Enzymatic Hydrolysis of Phase II Conjugates

Buffer the urine sample to pH 7.0 using sodium phosphate buffer. Add

-

Rationale: Glucuronide conjugates are highly polar and poorly retained on reversed-phase LC columns. Hydrolysis reverts them to their Phase I aglycones, standardizing the mass shifts and improving organic extraction recovery .

Step 3: Liquid-Liquid Extraction (LLE)

Adjust the hydrolysate to alkaline conditions (pH 9-10) using potassium carbonate. Extract with ethyl acetate. Vortex for 5 minutes, centrifuge at 3000 x g, and transfer the organic layer. Evaporate to dryness under nitrogen and reconstitute in the LC mobile phase.

-

Rationale: LLE with ethyl acetate selectively partitions the moderately non-polar free corticosteroids while leaving highly polar endogenous salts and proteins in the aqueous waste, drastically enhancing the signal-to-noise ratio .

Step 4: LC-HRMS/MS Analysis

Inject the extract onto a C18 reversed-phase column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

-

Rationale: High-resolution mass spectrometry provides sub-ppm mass accuracy. To specifically target fluorine-containing corticosteroids like BET, utilize Neutral Loss (NL) scan methods of 20 Da (loss of HF) and 38 Da (loss of HF +

) . For A-ring reduced metabolites, which preferentially ionize as ammonium adducts

Fig 2. Self-validating workflow for betamethasone metabolite identification.

Data Presentation: Metabolite Mass Shifts

The table below summarizes the theoretical mass shifts expected when utilizing Betamethasone-d5 as the isotopic tracer. Because the mass defect of the xenobiotic core (

| Metabolite Class | Biotransformation | Formula (Unlabeled) | Exact Mass | Exact Mass | Mass Shift ( |

| Parent Drug | None | 393.2072 | 398.2386 | +5.0314 | |

| 11-Oxidation | 391.1915 | 396.2229 | +5.0314 | ||

| 6-Hydroxylation | 409.2021 | 414.2335 | +5.0314 | ||

| C20 Reduction | 395.2228 | 400.2542 | +5.0314 | ||

| A-ring Reduction | 397.2385 | 402.2699 | +5.0314 |

Note: An algorithmic search for co-eluting peaks with an exact mass difference of 5.0314 Da and a 1:1 intensity ratio isolates the definitive list of BET metabolites.

Conclusion

The integration of stable isotope labeling with LC-HRMS fundamentally shifts metabolite identification from a probabilistic guessing game to a deterministic, self-validating science. By leveraging predictable mass shifts and targeted extraction protocols, researchers can comprehensively map the pharmacokinetics of betamethasone, ensuring robust analytical standards for both drug development and global anti-doping initiatives.

References

-

[1] Title: Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS | Source: Drug Testing and Analysis (NIH) | URL:[Link]

-

[2] Title: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways | Source: Taylor & Francis | URL:[Link]

-

[3] Title: Metabolite Annotation through Stable Isotope Labeling | Source: ScienceDirect | URL:[Link]

-

[4] Title: Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics | Source: MDPI | URL:[Link]

Sources

Betamethasone-21-propionate-d5 NMR and mass spec characterization

An In-Depth Technical Guide to the Characterization of Betamethasone-21-propionate-d5 by NMR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of this compound, a critical isotopically labeled internal standard. We delve into the core principles and practical methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as applied to this synthetic corticosteroid analog. The narrative emphasizes the causality behind experimental choices, from sample preparation to data interpretation, to ensure robust and reproducible results. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the characterization of deuterated steroid standards for ensuring the accuracy and integrity of quantitative bioanalysis.

Introduction: The Role of Deuterated Corticosteroids in Modern Analytics

Betamethasone-21-propionate is a potent synthetic glucocorticoid belonging to the corticosteroid class of drugs, valued for its anti-inflammatory and immunosuppressive properties.[1][2] Structurally, it is a derivative of betamethasone, featuring a propionate ester at the C21 position.[1][3] In the realm of quantitative analysis, particularly in pharmacokinetic and toxicological studies, the accuracy of measurement is paramount. This is where its deuterated analog, this compound, becomes an indispensable tool.

Isotopically labeled compounds, such as this compound, are the undisputed gold standard for use as internal standards in mass spectrometry-based assays.[4][5] By introducing a known quantity of the deuterated standard into a sample at the initial stage, it serves as a perfect mimic for the non-labeled analyte. This strategy, known as isotope dilution mass spectrometry (IDMS), allows for the precise correction of variability that may occur during sample extraction, handling, and instrumental analysis, thereby ensuring the highest degree of accuracy and precision.[5][6]

This guide offers an in-depth exploration of the two primary analytical techniques required to confirm the identity, purity, and structural integrity of this compound: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure

The foundational structure is that of betamethasone, a complex steroid skeleton. The key modifications are the propionate group at the C21 position and the five deuterium atoms replacing hydrogens on this same propionate moiety.

-

Molecular Formula (Unlabeled): C₂₅H₃₃FO₆[1]

-

Molecular Formula (d5-labeled): C₂₅H₂₈D₅FO₆

-

Molecular Weight (d5-labeled): 453.55 g/mol

Caption: Chemical structure of this compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules. For corticosteroids, which possess a complex and rigid polycyclic structure, NMR provides unambiguous information about the connectivity and stereochemistry of the molecule.[7][8]

The Causality of NMR Experimental Design

The primary goal of NMR analysis for this compound is twofold: first, to confirm the integrity of the core betamethasone steroid structure, and second, to verify the position and extent of deuterium incorporation. The choice of solvent, concentration, and specific NMR experiments are all dictated by these objectives.

Experimental Protocol: NMR Analysis

A self-validating NMR protocol ensures that the data quality is sufficient for unambiguous structural assignment.

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[9]

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound.[10][11] This quantity is a balance between ensuring sufficient signal for less sensitive nuclei like ¹³C and avoiding solubility issues or line broadening from excessive concentration.[11]

-

Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[10][11] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it. CDCl₃ is often a good first choice for moderately polar steroids.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[10]

-

Filtration: To prevent magnetic field distortions that cause broad spectral lines, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[9][11] This removes any particulate matter.

Caption: Experimental workflow for NMR characterization.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the many overlapping signals in a complex steroid spectrum.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of ~16 ppm, 32 to 64 scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. This simplifies the spectrum to single lines for each unique carbon environment.

-

2D NMR (Optional): For complete and unambiguous assignment, especially of the steroid backbone, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[8]

Data Interpretation: The Spectral Signature of Deuteration

The comparison between the expected spectrum of unlabeled Betamethasone-21-propionate and the acquired spectrum of the d5-analog provides definitive proof of structure.

¹H NMR Spectrum: The most telling feature will be the absence of signals corresponding to the propionate group. In the unlabeled compound, one would expect a quartet for the methylene protons (-CH₂-) around 2.2-2.6 ppm and a triplet for the methyl protons (-CH₃) around 1.0-1.3 ppm.[10] In the d5-labeled standard, these signals will be absent, providing clear evidence of successful deuteration at the intended sites. The complex signals for the steroid backbone should remain intact.

¹³C NMR Spectrum: The carbon signals of the deuterated propionate group will be significantly altered. Due to the coupling between ¹³C and deuterium (²H), the signals for the deuterated carbons will appear as multiplets (following the 2nI+1 rule, where I=1 for deuterium) and will be much broader and less intense than their protonated counterparts. Often, in a standard proton-decoupled ¹³C experiment, these signals may be broadened to the point of being lost in the baseline noise, effectively "disappearing."

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) (Based on data for closely related corticosteroid structures)[10]

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Observation in d5 Analog |

| Vinylic (H-1, H-2, H-4) | 6.0 - 7.5 (m) | 120 - 170 | Unchanged |

| Carbinol (H-11) | ~4.5 (m) | ~70 | Unchanged |

| C-21 Methylene (-CH₂O-) | 4.5 - 5.0 (d) | ~70 | Unchanged |

| Propionate-CH₂ | 2.2 - 2.6 (q) | ~27 | Signal Absent |

| Propionate-CH₃ | 1.0 - 1.3 (t) | ~9 | Signal Absent |

| Steroid CH₃ (C-18, C-19) | 0.8 - 1.5 (s) | 15 - 25 | Unchanged |

| Ketone (C-3, C-20) | - | 185 - 205 | Unchanged |

Part II: Mass Spectrometry (MS) Characterization

Mass spectrometry is the cornerstone of quantitative bioanalysis. For this compound, MS serves two functions: confirming the molecular weight and fragmentation pattern for identity verification, and enabling its use as an internal standard for the accurate quantification of the unlabeled drug.[12]

The Causality of LC-MS/MS Experimental Design

The goal is to develop a sensitive and specific method to distinguish the analyte from its deuterated standard and from any interfering components in a complex matrix (e.g., plasma). Liquid Chromatography (LC) provides physical separation, while tandem mass spectrometry (MS/MS) provides two levels of mass filtering, ensuring exceptional specificity. The use of a deuterated standard is what imparts the highest level of precision and accuracy to the quantification.[4][5]

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to extract the analyte and internal standard from a complex matrix like plasma or urine while removing proteins and salts that interfere with LC-MS/MS analysis.

-

Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of a known concentration of this compound in a suitable solvent like methanol. This step must occur first to ensure the standard undergoes all subsequent extraction steps alongside the analyte.[5][13]

-

Protein Precipitation/Extraction: A common technique is solid-phase extraction (SPE).[13][14]

-

Condition an SPE cartridge (e.g., C18) with methanol, then equilibrate with water.[13]

-

Load the spiked sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water, followed by hexane) to remove salts and lipids.[13]

-

Elute the corticosteroids with a stronger organic solvent like ethyl acetate or acetonitrile.[13][15]

-

-

Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase used for the LC separation. This step concentrates the sample and ensures compatibility with the LC system.

Caption: Workflow for quantitative LC-MS/MS analysis.

-

Chromatography: Use a reverse-phase HPLC or UPLC system with a C18 column to separate the analyte from other matrix components.

-

Ionization: Employ a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), operating in positive ion mode.[13][16] Corticosteroids readily form protonated molecules [M+H]⁺.

-

Tandem MS (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

In the first quadrupole (Q1), select the m/z of the protonated molecule (the precursor ion).

-

In the second quadrupole (Q2, collision cell), fragment the precursor ion.

-

In the third quadrupole (Q3), select a specific, high-abundance fragment ion (the product ion) for detection.

-

Data Interpretation: Confirming Mass and Fragmentation

The key to MS analysis is the 5 Dalton mass shift between the analyte and the d5-internal standard.

-

Precursor Ions: The unlabeled Betamethasone-21-propionate will show a protonated molecule [M+H]⁺ at m/z 449.2 . The d5-labeled standard will show its corresponding [M+H]⁺ at m/z 454.2 .

-

Fragmentation Pattern: Corticosteroids exhibit characteristic fragmentation. A common initial fragmentation for betamethasone esters is the loss of hydrogen fluoride (HF, -20 Da).[16] Subsequent losses can include water (H₂O) and the ester group.[16] The fragments of the d5-standard that retain the deuterated propionate group will also exhibit a +5 Da mass shift compared to the corresponding fragments of the unlabeled analyte.

Table 2: Key m/z Transitions for MRM Analysis

| Compound | Precursor Ion [M+H]⁺ | Key Fragment Ion (e.g., [M+H-HF]⁺) | MRM Transition |

| Betamethasone-21-propionate | 449.2 | 429.2 | 449.2 -> 429.2 |

| This compound | 454.2 | 434.2 | 454.2 -> 434.2 |

By monitoring these unique MRM transitions, the instrument can simultaneously and specifically detect both the drug and its internal standard, even if they co-elute from the chromatography column. The ratio of their peak areas is then used to calculate the concentration of the unknown sample against a calibration curve.

Conclusion

The robust characterization of this compound is a prerequisite for its use in regulated and research environments. NMR spectroscopy serves as the definitive tool for structural confirmation, verifying the integrity of the steroid core and, most critically, confirming the absence of protons on the propionate group, which validates the site of deuteration. Mass spectrometry complements this by confirming the correct molecular weight and establishing the characteristic fragmentation pattern necessary for developing highly specific and sensitive quantitative LC-MS/MS methods. Together, these two techniques provide a complete analytical profile, ensuring that this compound can function as a reliable and accurate internal standard, thereby upholding the integrity of quantitative data in drug development and scientific research.

References

-

Betamethasone 21-propionate | C25H33FO6 | CID 9981101 . PubChem, National Institutes of Health. [Link]

-

Aspers, R. (2016). Nuclear Magnetic Resonance of Steroids . In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 275-314). Royal Society of Chemistry. [Link]

-

Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2005). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC . In Recent Advances In Doping Analysis (13). Sport und Buch Strauß. [Link]

-

Avdovich, H. W., & Hanbury, P. (1970). NMR analysis of synthetic corticosteroids of the 1,4-dien-3-one type . Journal of Pharmaceutical Sciences, 59(8), 1164–1167. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

Jones, B. R., et al. (2015). Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues . Endocrinology, 156(5), 1646-1657. [Link]

-

Ivković, B., et al. (2016). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream . Journal of Pharmaceutical and Biomedical Analysis, 125, 283-291. [Link]

-

Kesler, B. S., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation . PLoS ONE, 7(2), e32454. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (2017). International Journal of Research and Development in Pharmacy & Life Sciences, 6(4), 2715-2720. [Link]

-

Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds . Journal of the Chemical Society, Perkin Transactions 2, (11), 1567-1594. [Link]

-

Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow . Protocols.io. [Link]

-

Mazzarino, M., et al. (2025). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism . Metabolites, 15(5), 623. [Link]

-

Tölgyesi, Á. (2010). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry . Journal of Chemistry and Chemical Engineering, 4(1). [Link]

-

NMR Sample Preparation . Iowa State University, Chemical Instrumentation Facility. [Link]

-

Mass Spectrometry Equipment . University of Birmingham. [Link]

-

Nalakath, J., et al. (2024). Method Development and Validation for Simultaneous Detection of Corticosteroids, Small Peptides, SARMs and Quaternary Ammonium Drugs in Camel Urine for Doping Control Applications . Current Analytical Chemistry, 20(1), 14-28. [Link]

-

Kowalczyk, M. K., et al. (2014). THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE . Journal of Central European Agriculture, 15(4), 101-110. [Link]

Sources

- 1. Betamethasone 21-Propionate | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Betamethasone 21-propionate | C25H33FO6 | CID 9981101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. books.rsc.org [books.rsc.org]

- 8. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 16. dshs-koeln.de [dshs-koeln.de]

Methodological & Application

Title: A Robust and Validated LC-MS/MS Method for the Quantification of Betamethasone-21-propionate using its Deuterated Analog, Betamethasone-21-propionate-d5

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Betamethasone-21-propionate. The use of a stable isotope-labeled internal standard (SIL-IS), Betamethasone-21-propionate-d5, ensures the highest degree of accuracy and precision, making this method suitable for demanding applications such as pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analysis. We will elucidate the rationale behind key experimental choices, from mass spectrometer tuning and chromatographic separation to sample preparation and formal validation according to international guidelines.

Introduction: The Analytical Imperative for Corticosteroids

Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] Its various ester forms, such as the propionate ester, are administered to treat a range of conditions. Accurate quantification of these compounds in biological matrices is critical for understanding their pharmacokinetic profiles and ensuring safety and efficacy.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity, which eliminates the need for time-consuming derivatization steps often required in gas chromatography-mass spectrometry (GC-MS).[4][5] However, the reliability of LC-MS/MS data is critically dependent on mitigating analytical variability arising from sample preparation, matrix effects, and instrument fluctuations.[6]

The most effective strategy to correct for this variability is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7][8] A SIL-IS is an ideal mimic of the analyte; it is chemically identical, co-elutes chromatographically, and experiences similar ionization and matrix effects, but is distinguishable by its higher mass.[6][9] this compound serves this purpose perfectly for the quantification of Betamethasone-21-propionate, ensuring robust and reliable results.[7][8]

Overall Method Development Workflow

The development of a robust bioanalytical method is a systematic process. It begins with understanding the physicochemical properties of the analyte and internal standard, optimizing the instrument response, developing a selective separation, creating a clean sample extraction procedure, and culminates in a full validation to prove the method is fit for its intended purpose.

Caption: A systematic workflow for LC-MS/MS method development and validation.

Mass Spectrometry (MS/MS) Parameter Optimization

Rationale: The first step is to establish how the mass spectrometer will detect the analyte and internal standard. This is achieved by direct infusion of standard solutions into the mass spectrometer to determine the optimal parameters for ionization and fragmentation. Corticosteroids like Betamethasone-21-propionate ionize efficiently in positive mode electrospray ionization (ESI), typically forming a protonated molecule [M+H]⁺.[10] Tandem MS (MS/MS) is then used to isolate this precursor ion and fragment it, generating characteristic product ions for highly selective detection using Multiple Reaction Monitoring (MRM).[10]

Protocol: Direct Infusion and MRM Optimization

-

Prepare Standard Solutions: Prepare individual solutions of Betamethasone-21-propionate and this compound at a concentration of ~1 µg/mL in 50:50 acetonitrile:water.

-

Direct Infusion: Infuse each solution separately into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Q1 Scan: Operate the mass spectrometer in full scan mode (e.g., m/z 100-600) with ESI in positive mode to identify the protonated precursor ion [M+H]⁺ for each compound.

-

Product Ion Scan: Perform a product ion scan by selecting the [M+H]⁺ ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the third quadrupole (Q3) to identify the most stable and abundant product ions.

-

Collision Energy (CE) Optimization: For each precursor-product ion pair (MRM transition), perform a CE optimization experiment by ramping the collision energy and monitoring the product ion intensity to find the voltage that yields the most abundant signal.

-

Finalize MRM Transitions: Select at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.

Table 1: Optimized MS/MS Parameters

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q2) | Collision Energy (eV) | Use |

| Betamethasone-21-propionate | 449.2 | 429.2 | 15 | Quantifier |

| 449.2 | 355.2 | 25 | Qualifier | |

| This compound (IS) | 454.2 | 434.2 | 15 | Internal Standard |

Note: The exact m/z values and collision energies are instrument-dependent and must be empirically determined. The values presented are typical based on the fragmentation patterns of betamethasone esters, which often involve initial losses of hydrogen fluoride (-20 u) and water.[11]

Liquid Chromatography (LC) Method Development

Rationale: The primary goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[9] For corticosteroids, a particular challenge is separating structural isomers and epimers, such as betamethasone and dexamethasone, which differ only in the spatial orientation of the C-16 methyl group and can have identical mass spectra.[4] A reversed-phase C18 column is a common and effective choice for retaining these moderately polar compounds.[12] The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[2][13]

Protocol: Chromatographic Separation

| Parameter | Condition | Rationale |

| LC System | UHPLC System | Provides high resolution and fast analysis times.[14] |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry with high efficiency for steroid separation.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides good peak shape and lower backpressure than methanol. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[14] |

| Injection Vol. | 5 µL | |

| Gradient | Time (min) | %B |

| 0.0 | 30 | |

| 3.0 | 95 | |

| 4.0 | 95 | |

| 4.1 | 30 | |

| 5.0 | 30 |

Sample Preparation

Rationale: Biological matrices like plasma are complex, containing proteins, salts, and lipids (e.g., phospholipids) that can interfere with analysis and contaminate the LC-MS/MS system.[15] A robust sample preparation protocol is essential to remove these interferences, concentrate the analyte, and ensure method reproducibility. Solid-Phase Extraction (SPE) is a powerful technique that provides cleaner extracts compared to simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[15][16] A reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbent is suitable for retaining corticosteroids from an aqueous matrix.[17]

Caption: General workflow for Solid-Phase Extraction (SPE) of plasma samples.

Protocol: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

-

SPE Plate Conditioning: Condition the wells of a C18 SPE plate by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Load: Load the pre-treated plasma sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

-

Wash: Wash the sorbent with 1 mL of 20% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of 90% acetonitrile in water into a clean collection plate.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 30% Mobile Phase B). Vortex to ensure complete dissolution.

-

Analyze: Transfer to an autosampler vial or plate and inject into the LC-MS/MS system.

Method Validation Protocol

Rationale: To ensure that the analytical method is reliable and fit for its intended purpose, a full validation must be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[18][19][20] This process rigorously tests the method's performance characteristics.

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10 / FDA) |

| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS in at least 6 unique blank matrix sources.[19] |

| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% at low and high QC levels.[19] |

| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[1][19] |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | At four QC levels (LOD, L, M, H), intra- and inter-assay precision (CV) should be ≤15% (≤20% at LLOQ). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ).[18][19] |

| Carryover | To ensure that residual analyte from a high concentration sample does not affect the subsequent sample. | Response in a blank sample following the highest standard (ULOQ) should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[19] |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Mean concentration of stability QCs must be within ±15% of nominal concentration. Assessed for freeze-thaw, bench-top, long-term, and stock solution stability.[18][19] |

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for Betamethasone-21-propionate using its deuterated internal standard. The combination of optimized mass spectrometry, selective chromatography, and clean sample preparation, all verified through rigorous validation, yields a method capable of producing high-quality, reliable data for regulated bioanalysis. By explaining the scientific rationale behind each step, this guide serves as a practical resource for researchers, scientists, and drug development professionals.

References

-

Thevis, M., & Schänzer, W. (2006). The Separation of Betamethasone from Dexamethasone by Using LC/MS/MS Technique with Triple Quadrupole and Excretion Studies of D. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (14). Sport und Buch Strauß - Köln. [Link]

-

Teixeira, L. S., Mundim, I. M., Souza, W. C., Ramos, D. R., & Bellorio, K. B. (2010). An LC–MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. Journal of Chromatographic Science, 48(5), 416–421. [Link]

-

Schänzer, W., & Thevis, M. (2005). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC. In Recent advances in doping analysis (13). Sport und Buch Strauß. [Link]

-

Rodrigues, G. F. P., Benzi, J. R. L., Marques, M. P., Moisés, E. C. D., Lanchote, V. L., & Marcolin, A. C. (2019). HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacokinetic and placental transfers studies. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-